
Unveiling OR-1896: A Comprehensive Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: OR-1896

Cat. No.: B022786 Get Quote

Full Chemical Name: (R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-

yl)phenyl)acetamide

Executive Summary
OR-1896 is the primary active and long-lived metabolite of the calcium sensitizer,

Levosimendan. This molecule exhibits a distinct pharmacological profile, contributing

significantly to the prolonged therapeutic effects observed after Levosimendan administration.

This technical guide provides an in-depth analysis of OR-1896, focusing on its mechanisms of

action, supported by quantitative data from key experiments, detailed experimental protocols,

and visualizations of its signaling pathways. The primary mechanisms of OR-1896 include

potent vasodilation through the activation of ATP-sensitive potassium (K-ATP) and large-

conductance calcium-activated potassium (BKCa) channels, as well as positive inotropic

effects in cardiac muscle via the inhibition of phosphodiesterase III (PDE3). This document is

intended for researchers, scientists, and drug development professionals seeking a

comprehensive understanding of OR-1896.

Mechanism of Action
OR-1896 exerts its physiological effects through two primary, well-documented mechanisms:

Vasodilation: OR-1896 is a potent vasodilator, acting on both coronary and peripheral

arteries. This effect is primarily mediated by the opening of ATP-sensitive potassium (K-ATP)

channels and large-conductance calcium-activated potassium (BKCa) channels in vascular
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smooth muscle cells. The opening of these channels leads to potassium efflux,

hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium

channels. The resulting decrease in intracellular calcium concentration leads to smooth

muscle relaxation and vasodilation.

Positive Inotropy: In cardiac tissue, OR-1896 enhances myocardial contractility (a positive

inotropic effect) by inhibiting phosphodiesterase III (PDE3). PDE3 is an enzyme responsible

for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, OR-
1896 increases intracellular cAMP levels. Elevated cAMP activates protein kinase A (PKA),

which in turn phosphorylates several target proteins, including L-type calcium channels and

phospholamban. This leads to increased calcium influx and enhanced sarcoplasmic

reticulum calcium cycling, ultimately resulting in stronger myocardial contractions.

Quantitative Data
The following tables summarize key quantitative data from various in vitro and in vivo studies

on OR-1896.

Table 1: Pharmacokinetic Parameters of OR-1896 in Humans

Parameter Value Reference

Elimination Half-Life (t½) 70.0 ± 44.9 hours [1]

Total Clearance 2.0 ± 0.4 L/h [1]

Volume of Distribution (Vd) 175.6 ± 74.5 L [1]

Renal Clearance 0.9 ± 0.4 L/h [1]

Mean Recovery in Urine 86.8 ± 1.9% [1]

Mean Recovery in Feces 7.4 ± 1.5% [1]

Table 2: In Vitro Vasodilatory Effects of OR-1896 on Rat Arterioles
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Vessel Type
Maximal Dilation
(%)

pD2 Reference

Coronary Arterioles 66 ± 6 7.16 ± 0.42 [2][3]

Gracilis Muscle

Arterioles
73 ± 4 6.71 ± 0.42 [2][3]

Table 3: In Vivo Vasodilatory Effects of OR-1896 on Rat Cremaster Muscle Arterioles

Parameter Levosimendan OR-1896 Reference

Maximal Dilation 23 ± 2 to 33 ± 2 µm 22 ± 1 to 32 ± 1 µm [4]

Table 4: Inotropic Effects of OR-1896 on Isolated Human Atrial Preparations

Concentration
Increase in Force of
Contraction (%)

Reference

1 µM 72 ± 14.7 [5]

Table 5: Inhibitory Effects of OR-1896 on Phosphodiesterase (PDE) Activity in Rat Ventricular

Myocardium

Condition
Positive Inotropic
Response (% above basal)

Reference

OR-1896 (1 µM) 33 ± 10 [6]

OR-1896 + Rolipram (PDE4

inhibitor)
89 ± 14 [6]

OR-1896 + Cilostamide (PDE3

inhibitor)
0.5 ± 5.3 [6]

Experimental Protocols
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Measurement of Vasodilation in Isolated Rat Arterioles
This protocol is adapted from studies investigating the vasodilatory effects of OR-1896 on

isolated resistance arteries.

Objective: To determine the concentration-dependent effect of OR-1896 on the diameter of

isolated rat coronary and gracilis muscle arterioles.

Materials:

Male Wistar rats

Physiological salt solution (PSS)

OR-1896 stock solution

Pressure myography system

Video microscopy setup

Data acquisition software

Procedure:

Vessel Isolation: Euthanize a male Wistar rat via an approved method. Isolate coronary and

gracilis muscle arterioles and place them in cold PSS.

Cannulation and Mounting: Cannulate the isolated arterioles onto glass micropipettes in a

pressure myograph chamber filled with PSS. Pressurize the vessels to a constant intramural

pressure (e.g., 80 mmHg).

Equilibration: Allow the vessels to equilibrate for approximately 60 minutes at 37°C, during

which a spontaneous myogenic tone should develop.

Drug Application: Prepare cumulative concentrations of OR-1896 in PSS. Add the

concentrations sequentially to the bath, allowing the vessel diameter to stabilize at each

concentration.
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Data Acquisition: Continuously record the internal diameter of the arteriole using a video

microscopy system and data acquisition software.

Data Analysis: Express the changes in vessel diameter as a percentage of the maximal

dilation, which is determined by exposing the vessel to a calcium-free PSS at the end of the

experiment. Calculate the pD2 (-log EC50) values to determine the potency of OR-1896.

Measurement of Inotropic Effects in Isolated Human
Atrial Preparations
This protocol is based on studies assessing the contractile effects of OR-1896 on human

cardiac tissue.

Objective: To measure the effect of OR-1896 on the force of contraction in isolated human right

atrial preparations.

Materials:

Human right atrial tissue obtained during cardiac surgery

Organ bath system with force transducers

Krebs-Henseleit solution

OR-1896 stock solution

Field stimulator

Procedure:

Tissue Preparation: Obtain human right atrial trabeculae and mount them in an organ bath

containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at

37°C.

Equilibration: Allow the muscle strips to equilibrate for at least 60 minutes under a resting

tension.

Stimulation: Electrically stimulate the preparations at a constant frequency (e.g., 1 Hz).
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Drug Application: Add cumulative concentrations of OR-1896 to the organ bath.

Data Recording: Record the isometric force of contraction using a force transducer

connected to a data acquisition system.

Data Analysis: Measure the change in the force of contraction from baseline at each

concentration of OR-1896.

Phosphodiesterase (PDE) Activity Assay
This protocol outlines a general method for determining the inhibitory effect of OR-1896 on

PDE3 activity.

Objective: To quantify the inhibition of PDE3 activity by OR-1896 in a cardiac tissue

homogenate.

Materials:

Rat ventricular tissue

Homogenization buffer

[3H]-cAMP (radiolabeled substrate)

OR-1896 stock solution

PDE3 inhibitors (e.g., cilostamide) as positive controls

Snake venom nucleotidase

Anion-exchange resin

Scintillation counter

Procedure:

Tissue Homogenization: Homogenize rat ventricular tissue in a suitable buffer to prepare a

crude enzyme extract.
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Reaction Setup: In a reaction tube, combine the tissue homogenate, [3H]-cAMP, and

different concentrations of OR-1896 or a known PDE3 inhibitor.

Incubation: Incubate the reaction mixture at 30°C for a defined period.

Reaction Termination: Stop the reaction by boiling the mixture.

Conversion to Adenosine: Add snake venom nucleotidase to convert the [3H]-5'-AMP

product to [3H]-adenosine.

Separation: Separate the charged, unhydrolyzed [3H]-cAMP from the uncharged [3H]-

adenosine using an anion-exchange resin.

Quantification: Measure the radioactivity of the [3H]-adenosine in the supernatant using a

scintillation counter.

Data Analysis: Calculate the percentage of PDE3 inhibition at each concentration of OR-
1896 by comparing the radioactivity in the presence of the compound to the control (no

inhibitor).

Signaling Pathway and Experimental Workflow
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Caption: Vasodilation signaling pathway of OR-1896 in vascular smooth muscle cells.

Positive Inotropy Signaling Pathway
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Caption: Positive inotropy signaling pathway of OR-1896 in cardiomyocytes.

Experimental Workflow for Vasodilation Assay
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Caption: Experimental workflow for the isolated arteriole vasodilation assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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